

Application Notes and Protocols for 4-(2-Methoxyphenoxy)aniline in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(2-Methoxyphenoxy)aniline

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Introduction

4-(2-Methoxyphenoxy)aniline is a key precursor in medicinal chemistry, primarily utilized as a building block for the synthesis of various kinase inhibitors. Its diaryl ether scaffold is a common feature in a range of pharmacologically active compounds, particularly in the development of anticancer agents. The unique positioning of the methoxy and amino groups allows for versatile chemical modifications, making it an attractive starting material for generating libraries of potential drug candidates. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed experimental protocols for its use in the synthesis of targeted therapies.

Application: Precursor for Kinase Inhibitors

The primary application of **4-(2-methoxyphenoxy)aniline** in medicinal chemistry is in the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline derivatives. These classes of compounds are well-established as potent inhibitors of various protein kinases, which are critical targets in oncology. The aniline nitrogen of **4-(2-methoxyphenoxy)aniline** acts as a nucleophile, displacing a leaving group (typically a chlorine atom) on a heterocyclic core, such as quinazoline or quinoline, to form the final inhibitor.

Notably, derivatives of this precursor have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases, which are often

overexpressed or mutated in various cancers. The 2-methoxyphenoxy moiety can occupy the hydrophobic pocket of the ATP-binding site of these kinases, contributing to the overall binding affinity and selectivity of the inhibitor.

Quantitative Data: Bioactivity of Derivatives

While specific data for compounds directly derived from **4-(2-methoxyphenoxy)aniline** is not extensively published, the bioactivity of closely related analogues underscores the potential of this scaffold. The following table summarizes the inhibitory activities of representative anilinoquinazoline and anilinoquinoline derivatives against various cancer cell lines and kinases.

Compound Class	Derivative	Target	Assay	IC50 Value	Reference
4-Anilinoquinazoline	TS-41 (a 2-fluorophenoxy analogue)	EGFRL858R	Kinase Assay	68.1 nM	[1]
TS-41	c-Met	Kinase Assay	0.26 nM	[1]	
TS-41	A549-P (NSCLC)	Cell Proliferation	1.48 µM	[1]	
TS-41	H1975 (NSCLC)	Cell Proliferation	2.76 µM	[1]	
TS-41	PC-9 (NSCLC)	Cell Proliferation	2.15 µM	[1]	
4-Anilinoquinolinylchalcone	Derivative 4d	Huh-7 (Hepatocellular Carcinoma)	Cell Proliferation	0.69 µM	[2] [3]
Derivative 4d	MDA-MB-231 (Breast Cancer)	Cell Proliferation	0.18 µM	[2] [3]	
Derivative 4a	MDA-MB-231 (Breast Cancer)	Cell Proliferation	0.11 µM	[2] [3]	

Experimental Protocols

The following is a representative protocol for the synthesis of a 4-(2-methoxyphenoxy)anilinoquinazoline derivative, a common class of kinase inhibitors. This protocol is based on established methodologies for nucleophilic aromatic substitution reactions.

Protocol: Synthesis of N-(4-(2-methoxyphenoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine

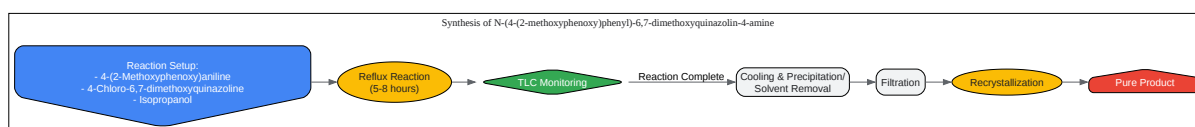
Materials:

- **4-(2-Methoxyphenoxy)aniline**
- 4-Chloro-6,7-dimethoxyquinazoline
- Isopropanol
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Thin Layer Chromatography (TLC) plates and chamber
- Filtration apparatus
- Recrystallization solvents (e.g., ethanol)

Procedure:

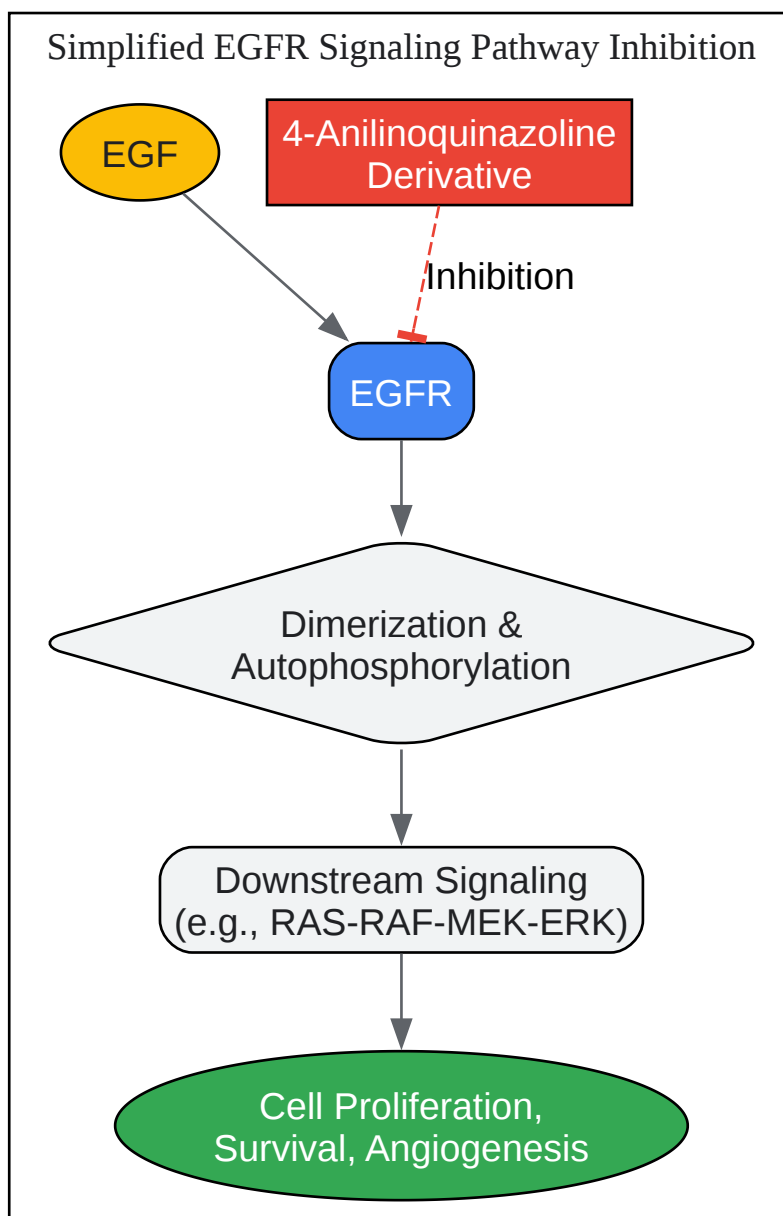
- **Reaction Setup:** In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) and **4-(2-methoxyphenoxy)aniline** (1.2 equivalents) in isopropanol.
- **Reaction:** Heat the mixture to reflux with constant stirring.
- **Monitoring:** Monitor the progress of the reaction using TLC. The reaction is typically complete within 5-8 hours.
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form.
- **Isolation:** If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold isopropanol. If no precipitate forms, remove the isopropanol under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(4-(2-methoxyphenoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.

Mandatory Visualizations



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Caption: Synthetic workflow for a representative kinase inhibitor.



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Caption: Inhibition of EGFR signaling by 4-anilinoquinazolines.

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References

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